Ethyl 2-azepan-2-ylidenacetate

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form a cornerstone of organic chemistry and are integral to numerous natural and synthetic products. openmedicinalchemistryjournal.com Ethyl 2-azepan-2-ylidenacetate belongs to the class of nitrogen-containing heterocycles. guidechem.com Specifically, it is a derivative of azepane, a saturated seven-membered ring containing one nitrogen atom. researchgate.net

The significance of this compound in this context lies in its role as a versatile building block. guidechem.com Its structure incorporates both a heterocyclic scaffold (the azepane ring) and a reactive enaminone functional group. This duality allows chemists to use it as a starting material for the construction of a wide array of more complex heterocyclic systems. benthamdirect.com The enaminone portion can undergo various chemical transformations, enabling the annulation of new rings onto the azepane core or the introduction of diverse substituents. Consequently, it serves as a key intermediate in the preparation of various heterocyclic compounds and pharmaceutical precursors. guidechem.com

Significance of Azepane-Derived Enaminone Functional Groups in Synthetic Strategy

The enaminone functional group, characterized by the N-C=C-C=O conjugated system, is a highly valuable moiety in organic synthesis. This functional group possesses both nucleophilic (at the β-carbon) and electrophilic (at the carbonyl carbon) sites, rendering it a versatile synthon for a multitude of chemical reactions. researchgate.net

In the context of this compound, the enaminone is integrated with an azepane ring. This structural feature is significant for several reasons. The azepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and marketed drugs. researchgate.netunimib.it The incorporation of the reactive enaminone functionality onto this scaffold provides a direct route to novel azepane derivatives.

Enaminones are crucial intermediates for synthesizing a wide range of nitrogen-containing heterocycles, such as pyrazoles, pyridines, isoxazoles, and fused systems like indoles and quinolines. researchgate.netbenthamdirect.com The reactivity of the enaminone allows it to serve as a pharmacophore for molecules in drug development, with analogs exhibiting a broad spectrum of pharmacological activities. researchgate.net Therefore, the azepane-derived enaminone group in this compound represents a strategic tool for synthetic chemists aiming to construct complex, potentially bioactive molecules centered around the azepane core. beilstein-archives.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50621-08-4 |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 290.3°C at 760 mmHg |

| Density | 1.053 g/cm³ |

| Refractive Index | 1.52 |

Data sourced from references guidechem.comhxchem.netechemi.com

Overview of Current Academic Research Landscape Pertaining to Azepane Systems

The azepane ring system is a prominent structural motif in medicinal chemistry and is found in numerous biologically active compounds. researchgate.netnih.gov Consequently, the synthesis and functionalization of azepane derivatives remain an active area of academic and industrial research. researchgate.net

Current research efforts are largely focused on the development of novel and efficient synthetic methodologies to access this seven-membered ring system. Key strategies that are continuously being explored and refined include:

Ring-closing reactions: The cyclization of linear precursors is a fundamental approach to forming the azepane ring.

Ring-expansion reactions: The expansion of smaller, more readily available rings like pyrrolidines or piperidines provides another route to the seven-membered system. researchgate.net

Multi-step sequences: Complex, multi-step synthetic pathways are often employed to construct highly functionalized or stereochemically complex azepane derivatives. researchgate.net

Stereoselective Synthesis: A significant challenge and area of focus is the control of stereochemistry during synthesis, which is crucial for biological activity. Recent advances include the use of osmium-catalyzed tethered aminohydroxylation to produce heavily hydroxylated azepane iminosugars with high stereocontrol. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods, such as one-pot domino reactions and the use of eco-friendly catalysts, to improve sustainability and reduce waste. nih.govbenthamdirect.com

The ultimate goal of this research is to generate a diverse library of azepane-based compounds for biological screening. The structural flexibility and non-planar nature of the azepane ring make it an attractive scaffold for designing new drugs with potentially improved pharmacological profiles. nih.gov Research continues to uncover new derivatives with a wide range of potential therapeutic applications. researchgate.nettandfonline.com

Rationale for Advanced Investigation of this compound

The rationale for the advanced investigation of this compound stems from its identity as a strategic synthetic intermediate that combines two highly valuable chemical features: the azepane scaffold and the enaminone functional group.

Access to Privileged Chemical Space: The azepane motif is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netunimib.it this compound serves as a direct gateway to novel derivatives of this important heterocyclic system.

Synthetic Versatility: The enaminone moiety is a versatile functional group known for its predictable and diverse reactivity. researchgate.net It can act as a precursor for a wide variety of heterocyclic ring systems through reactions with nucleophiles and electrophiles. benthamdirect.com This allows for the construction of complex, fused, and substituted azepane derivatives that would be difficult to access through other synthetic routes.

Drug Discovery Potential: The combination of the azepane ring with the pharmacologically relevant enaminone core presents significant opportunities in drug discovery. researchgate.netbeilstein-archives.org Enaminone analogs have been reported to possess a wide array of biological activities. researchgate.net Therefore, using this compound as a starting material allows researchers to systematically explore new chemical space and develop novel compounds for biological evaluation.

In essence, this compound is not merely a single compound of interest but a valuable tool. Its advanced investigation is justified by its potential to facilitate the efficient and modular synthesis of new generations of complex azepane-based molecules with tailored properties for applications in medicinal chemistry and beyond.

Table 2: Common Synthetic Applications of Enaminone Scaffolds

| Reaction Type | Products | Significance |

|---|---|---|

| Reaction with Nitrogen Nucleophiles | Pyrazoles, Pyridines, Isoxazoles | Synthesis of fundamental bioactive heterocyclic cores. benthamdirect.com |

| Cyclocondensation | Fused Heterocycles (e.g., Quinolines, Indoles) | Construction of complex polycyclic systems found in natural products and drugs. benthamdirect.com |

| C-H Functionalization/Annulation | Substituted Polyaromatic Scaffolds | Modern, efficient methods for creating diverse molecular architectures. rsc.org |

| Michael Addition | Acyclic and Carbocyclic Compounds | Formation of C-C bonds to build complex acyclic chains or new rings. researchgate.netresearchgate.net |

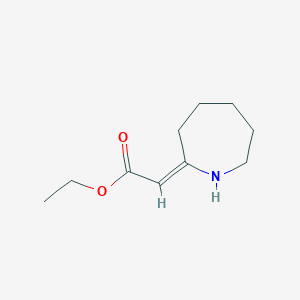

Structure

2D Structure

Properties

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZCSNCXDNQBNN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of Ethyl 2 Azepan 2 Ylidenacetate

Established Synthetic Pathways for the Preparation of Ethyl 2-azepan-2-ylidenacetate

The synthesis of this compound has been approached through various established chemical routes. These methods primarily focus on the construction of the core azepane ring and the subsequent introduction of the ethylidenacetate functional group.

Cyclization Reactions for Azepane Ring Formation

The formation of the seven-membered azepane ring is a critical step in the synthesis of this compound. nih.gov The inherent challenges associated with the kinetics of forming medium-sized rings have driven the development of several effective cyclization strategies. nih.gov One prominent approach involves the intramolecular cyclization of linear precursors. For instance, a common strategy is the ring expansion of smaller, more readily available cyclic systems like piperidines. rsc.org This can be achieved through various chemical transformations, including ring-opening of bicyclic intermediates. rsc.org

Another key strategy is the direct cyclization of acyclic precursors. This often involves the formation of a carbon-nitrogen bond to close the seven-membered ring. Reductive amination of dicarbonyl compounds or their precursors is a widely used method. For example, the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can lead to the formation of the azepane skeleton. nih.gov

Introduction of the Ethylidenacetate Moiety

Once the azepane ring is formed, the next crucial step is the introduction of the ethylidenacetate group at the 2-position. This is typically achieved through a condensation reaction. A common method involves the reaction of the corresponding lactam (azepan-2-one) with a reagent that can provide the ethyl acetate (B1210297) fragment. The Wittig reaction or Horner-Wadsworth-Emmons reaction are powerful tools for this transformation, where a phosphorus ylide reacts with the lactam carbonyl to form the exocyclic double bond and introduce the ester functionality.

Alternatively, the ethylidenacetate moiety can be introduced by reacting the lactam with a reagent like ethyl (triphenylphosphoranylidene)acetate. Another approach involves the Knoevenagel condensation of the lactam with an active methylene (B1212753) compound like diethyl malonate, followed by subsequent chemical modifications to achieve the desired ethylidenacetate structure.

Optimization of Reaction Conditions and Yields in Reported Syntheses

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound and related compounds, several factors are crucial for maximizing yields and purity. These include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netdergipark.org.tr

For cyclization reactions, the choice of catalyst and solvent can significantly impact the rate and selectivity of the ring-forming step. researchgate.net For instance, in metal-catalyzed cyclizations, the nature of the metal and its ligands can be fine-tuned to achieve optimal results. nih.gov Similarly, in condensation reactions for introducing the ethylidenacetate group, the base used to deprotonate the phosphorus ylide or the active methylene compound is a critical parameter.

The table below summarizes key parameters that are often optimized in the synthesis of related heterocyclic compounds. dergipark.org.trscirp.org

| Parameter | Typical Range/Options | Effect on Reaction |

| Temperature | 25°C to 150°C | Affects reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions. |

| Catalyst Amount | 0.1 mol% to 20 mol% | Influences the reaction rate. Higher catalyst loading can increase the rate but also the cost. |

| Solvent | Toluene, Dioxane, THF, Ethanol (B145695) | Can affect solubility of reactants and intermediates, and influence the reaction pathway. |

| Reactant Molar Ratio | 1:1 to 1:5 | Can be adjusted to drive the reaction to completion, especially if one reactant is more volatile or prone to side reactions. |

Emerging Synthetic Strategies for Azepane-Derived Enaminones

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of azepane-derived enaminones, a class of compounds that includes this compound, is benefiting from these advancements.

Transition-Metal Catalyzed Approaches in Azepane Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction of complex molecules. youtube.com In the context of azepane synthesis, transition metals like copper, palladium, and rhodium have been employed to facilitate challenging bond formations. nih.govresearchgate.net

Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been shown to be an efficient method for preparing substituted azepines. nih.gov This approach involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. Similarly, palladium-catalyzed cross-coupling reactions can be utilized to construct the azepane ring from suitably functionalized precursors. researchgate.net More recently, silver-catalyzed dearomative nitrene transfer has emerged as a mild and efficient method for azepine formation. acs.org

Organocatalytic Methods in Enaminone Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net In the synthesis of enaminones, organocatalytic methods have shown great promise. rsc.orgrsc.org

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the synthesis of enaminones from ketones and isocyanides. rsc.orgrsc.org This method involves the activation of the isocyanide by the NHC, followed by reaction with the enolate of the ketone. Another organocatalytic approach involves the use of bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding. researchgate.netmdpi.com For instance, organocatalysts based on quininamine and enaminone or benzenediamine hydrogen bond donors have been used in Michael additions to form enaminone-type structures. researchgate.netmdpi.com These methods offer the advantage of mild reaction conditions and high enantioselectivities in asymmetric transformations. researchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.3. Sustainable and Green Chemistry Approaches to Azepane System Synthesis 2.3. Enantioselective Synthesis of Chiral this compound Analogues nih.govjddhs.comacs.orgmedcraveonline.comresearchgate.net 2.3.1. Chiral Auxiliary-Mediated Asymmetric Induction 2.3.2. Enantioselective Catalysis in Azepane Ring Formation and Modification

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Comprehensive Analysis of Chemical Transformations and Reactivity of Ethyl 2 Azepan 2 Ylidenacetate

Reactivity of the Enaminone Moiety in Ethyl 2-azepan-2-ylidenacetate

The enaminone moiety is the most reactive part of the this compound molecule. The conjugation of the nitrogen lone pair with the carbonyl group of the ester creates a polarized system, with a nucleophilic α-carbon and an electrophilic β-carbon, dictating its reactivity towards various reagents.

Nucleophilic Additions (e.g., Michael Addition, Conjugate Addition)

The electron-deficient β-carbon of the enaminone system is susceptible to attack by nucleophiles in a Michael or conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are limited, the general reactivity of cyclic enaminones suggests that it would readily participate in such reactions.

For instance, the addition of soft nucleophiles like organocuprates or enamines to similar cyclic enaminones proceeds to yield the corresponding 1,4-adducts. The reaction is typically carried out in aprotic solvents and can be catalyzed by Lewis acids to enhance the electrophilicity of the Michael acceptor.

| Nucleophile | Product | Reaction Conditions |

| Organocuprates (R₂CuLi) | 3-alkylated azepane derivatives | Aprotic solvent (e.g., THF), low temperature |

| Enamines | 3-(2-oxoalkyl)azepane derivatives | Aprotic solvent, Lewis acid catalyst (optional) |

| Thiols (RSH) | 3-(alkylthio)azepane derivatives | Basic conditions |

| Amines (RNH₂) | 3-aminoazepane derivatives | Protic or aprotic solvent |

This table represents expected reactivity based on general principles of enaminone chemistry, as direct experimental data for this compound is not extensively documented in readily available literature.

Alkylation Reactions at the α-Carbon of the Enaminone

The α-carbon of the enaminone moiety is nucleophilic and can be alkylated using various electrophiles. youtube.com This reaction typically requires the use of a strong base to deprotonate the α-carbon, generating a more potent nucleophile. youtube.com However, the inherent nucleophilicity of the enamine might allow for direct alkylation under certain conditions.

The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, as the nitrogen atom can also be alkylated. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generally favors C-alkylation.

| Electrophile | Product | Reaction Conditions |

| Alkyl halides (R-X) | α-alkylated this compound | Strong base (e.g., LDA), aprotic solvent (e.g., THF), low temperature |

| Aldehydes (RCHO) | α-(1-hydroxyalkyl) this compound | Base-catalyzed aldol-type reaction |

| Michael acceptors | α-alkylated Michael adduct | Base-catalyzed Michael addition |

This table illustrates potential alkylation reactions. Specific experimental validation for this compound is needed to confirm these pathways.

Reactions Involving the Azepane Heterocycle

The seven-membered azepane ring, while generally stable, can undergo specific reactions leading to either ring opening or functionalization.

Ring-Opening Reactions and Subsequent Chemical Transformations

The azepane ring can be cleaved under specific conditions, leading to linear amino esters. Reductive cleavage, for instance, using strong reducing agents like lithium aluminum hydride could potentially lead to the opening of the ring, although this would also reduce the ester functionality. Hydrolytic ring opening of related azepane structures has been reported, suggesting that under harsh acidic or basic conditions, the lactam-like character of the enaminone might facilitate ring cleavage. nih.gov

Functionalization Reactions on the Azepane Ring System

Functionalization of the azepane ring itself, without cleavage, is also a possibility. N-alkylation or N-acylation of the nitrogen atom can occur, although the delocalization of the lone pair into the enaminone system reduces its nucleophilicity. Reactions targeting the C-H bonds of the azepane ring are also conceivable, for example, through radical-based reactions or directed metallation, though these are generally less common for simple saturated heterocycles.

Transformations of the Ethyl Ester Functional Group

The ethyl ester group in this compound can undergo typical ester transformations, providing another handle for molecular modification.

Common transformations include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will exchange the ethyl group for another alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to the corresponding primary alcohol.

Amidation: Reaction with amines can convert the ester into an amide.

| Reagent | Product | Reaction Type |

| H₃O⁺ / H₂O or OH⁻ / H₂O | 2-azepan-2-ylidenacetic acid | Hydrolysis |

| R'OH / H⁺ or OR'⁻ | Alkyl 2-azepan-2-ylidenacetate | Transesterification |

| LiAlH₄ | 2-(azepan-2-ylidene)ethanol | Reduction |

| R'NH₂ | N-alkyl-2-(azepan-2-ylidene)acetamide | Amidation |

This table outlines standard ester transformations that are expected to be applicable to this compound.

Pericyclic Reactions and Cycloadditions Involving this compound

The conjugated π-system of this compound allows it to participate in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

While there is no direct evidence in the reviewed literature for this compound participating in [2+2+2] cycloadditions, the enamine character of the molecule suggests potential reactivity with appropriate partners. Enamines are known to undergo [2+2] cycloadditions with electron-deficient acetylenes. tandfonline.comresearchgate.net A [2+2+2] cycloaddition would involve the reaction of the double bond of the vinylogous urethane (B1682113) with two other π-systems, such as alkynes or alkenes, typically mediated by a transition metal catalyst. This would lead to the formation of a six-membered ring. Further research would be needed to explore the feasibility of this reaction for this specific substrate.

This compound and related vinylogous urethanes can undergo other types of cycloadditions and rearrangements.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction):

The enamine-like double bond of this compound can act as a dienophile in aza-Diels-Alder reactions. With a suitable diene, it could form a six-membered heterocyclic ring. The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene, provides a precedent for such reactivity in related systems. mdpi.com

Sigmatropic Rearrangements:

Vinylogous urethanes with appropriate substitution can undergo sigmatropic rearrangements. For instance, γ-allyloxy substituted vinylogous urethanes have been shown to undergo thermal ugent.beugent.be-sigmatropic rearrangements. acs.org If an allylic group were present in a suitable position on the this compound framework, a similar rearrangement could be envisioned, leading to a new C-C bond and a rearranged structure. ugent.beacs.org-sigmatropic rearrangements have also been observed in arylmethoxy vinylogous urethane systems. acs.org

| Reaction Type | Reactant Partner / Condition | Product Type |

| [4+2] Cycloaddition | Diene | Six-membered heterocycle |

| ugent.beugent.be-Sigmatropic Rearrangement | γ-allyloxy substituent, heat | Rearranged vinylogous urethane |

| ugent.beacs.org-Sigmatropic Rearrangement | Arylmethoxy substituent, heat | Rearranged vinylogous urethane |

Despite a comprehensive search of available scientific literature, no specific mechanistic investigations into the reactions of this compound could be located. Consequently, the detailed elucidation of its reaction pathways, the characterization of transition state geometries, and specific kinetic and thermodynamic studies for this compound are not available in the public domain.

Therefore, it is not possible to provide the requested in-depth article focusing solely on the mechanistic aspects of this compound's reactions as outlined. The scientific community has not yet published research that would fulfill the specific requirements for the sections on:

Mechanistic Investigations into Reactions of Ethyl 2 Azepan 2 Ylidenacetate

Kinetic and Thermodynamic Studies of Observed Transformations

Further research would be required to establish the specific mechanistic details for this particular chemical compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 2 Azepan 2 Ylidenacetate and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-azepan-2-ylidenacetate, high-field NMR is crucial for resolving complex spin systems and for detailed stereochemical and conformational analysis.

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the vinylic proton, and the methylene (B1212753) groups of the azepane ring. The chemical shift of the vinylic proton is particularly informative, as it is sensitive to the electronic effects of the adjacent nitrogen and ester groups. Similarly, the 13C NMR spectrum would provide characteristic signals for the carbonyl carbon, the vinylic carbons, the carbons of the ethyl group, and the carbons of the azepane ring.

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| -CH= | ~4.5-5.0 | ~85-95 |

| -C=N- | - | ~160-170 |

| -C=O | - | ~165-175 |

| -O-CH2-CH3 | ~4.0-4.2 (q) | ~58-62 |

| -O-CH2-CH3 | ~1.2-1.4 (t) | ~14-16 |

| Azepane CH2 (various) | ~1.5-3.5 (m) | ~25-50 |

The exocyclic double bond in this compound gives rise to the possibility of E/Z isomerism. The differentiation between these isomers can be unequivocally achieved using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between protons that are in close proximity.

In the (E)-isomer, the vinylic proton is expected to be spatially close to the protons on the C7 methylene group of the azepane ring. Conversely, in the (Z)-isomer, the vinylic proton would be in proximity to the protons of the ester's methylene group. A NOESY experiment would reveal cross-peaks corresponding to these spatial relationships, allowing for a definitive assignment of the isomer.

| Isomer | Key NOE Correlation |

|---|---|

| (E)-isomer | Vinylic-H ↔ Azepane-H (at C7) |

| (Z)-isomer | Vinylic-H ↔ O-CH2-CH3 |

For a complete and unambiguous assignment of all proton and carbon signals, especially within the conformationally flexible azepane ring, advanced NMR pulse sequences are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of the carbons in the azepane ring and the ethyl group.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the ester group, the vinylic carbon, and the azepane ring, as well as for assigning the quaternary carbons (C=O and C=N). For instance, a correlation between the vinylic proton and the carbonyl carbon would confirm the core structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C10H17NO2), HRMS would provide a highly accurate mass measurement of the molecular ion [M]+ or a protonated species [M+H]+.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound could include:

Loss of the ethoxy radical (•OCH2CH3) from the molecular ion.

Cleavage of the ester group, leading to the loss of ethanol (B145695) (CH3CH2OH).

Fragmentation of the azepane ring through various ring-opening mechanisms.

| Species | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]+• | C10H17NO2 | 183.1259 | Molecular Ion |

| [M-C2H5O]+ | C8H12NO | 138.0919 | Loss of ethoxy radical |

| [M-C2H5OH]+• | C8H11N | 121.0891 | Loss of ethanol |

X-ray Diffraction Crystallography for Solid-State Structural Determination

While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray diffraction crystallography offers the unique ability to determine the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the E/Z configuration of the exocyclic double bond and reveal the preferred conformation of the seven-membered azepane ring.

A successful crystallographic analysis of this compound would yield crucial data, including:

Bond lengths and angles, which can provide insight into the electronic nature of the vinylogous urethane (B1682113) system.

Torsional angles, defining the conformation of the azepane ring (e.g., chair, boat, or twist-chair).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces, which influence the physical properties of the solid.

As of now, the crystal structure of this compound has not been reported in the public domain. However, the application of this technique would be the ultimate method for its unambiguous solid-state structural characterization.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis Beyond Basic Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these techniques are complementary and offer more than just basic identification of the ester and enamine functionalities.

The delocalization of electrons in the N-C=C-C=O system of the vinylogous urethane moiety influences the vibrational frequencies of the involved bonds. The C=O stretching frequency is expected to be lower than that of a typical saturated ester due to conjugation. Similarly, the C=C stretching frequency will be affected by the substitution pattern.

FT-IR spectroscopy is particularly sensitive to polar bonds and would show strong absorptions for the C=O and C-O stretching modes.

Raman spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds and would likely provide a strong signal for the C=C stretching vibration.

A detailed analysis of the fingerprint region (below 1500 cm-1) in both FT-IR and Raman spectra can also provide valuable information about the conformational state of the azepane ring.

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique of Observation |

|---|---|---|

| C-H stretch (alkane) | 2850-3000 | FT-IR, Raman |

| C=O stretch (conjugated ester) | 1680-1710 | FT-IR (strong), Raman (moderate) |

| C=C stretch (vinylogous urethane) | 1600-1650 | FT-IR (moderate), Raman (strong) |

| C-N stretch | 1250-1350 | FT-IR, Raman |

| C-O stretch (ester) | 1150-1250 | FT-IR (strong), Raman |

Theoretical and Computational Chemistry Approaches to Ethyl 2 Azepan 2 Ylidenacetate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There is no specific information available in the scientific literature regarding quantum chemical calculations performed on Ethyl 2-azepan-2-ylidenacetate. Therefore, the prediction of its electronic structure, reactivity descriptors, conformational landscape, and the calculation of its spectroscopic parameters from first-principles methods have not been reported.

Prediction of Electronic Structure and Reactivity Descriptors

No studies were found that specifically predict the electronic structure (such as molecular orbital energies, electron density distribution, and electrostatic potential) or reactivity descriptors (like chemical hardness, softness, and Fukui functions) of this compound using quantum chemical methods.

Conformational Landscape Exploration and Energy Minima Identification

A detailed exploration of the conformational landscape of this compound to identify its stable conformers and their relative energies has not been documented in the available literature.

Calculation of Spectroscopic Parameters to Aid Experimental Assignment

There are no published reports on the use of quantum chemical calculations to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound that would aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Specific molecular dynamics simulations to investigate the conformational dynamics of this compound in various solvents and to understand the influence of the solvent on its structure and behavior have not been reported.

Development of Computational Models for Structure-Reactivity Correlations

There is no evidence of the development of specific computational models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, for this compound to correlate its structure with its reactivity or other properties.

Synthetic Utility of Ethyl 2 Azepan 2 Ylidenacetate As a Versatile Building Block

Role in the Construction of Complex Organic Molecules

The inherent reactivity of ethyl 2-azepan-2-ylidenacetate positions it as a valuable starting material for the construction of more complex organic molecules. Its enamine character allows for electrophilic substitution at the α-position of the ester, while the α,β-unsaturated system is susceptible to nucleophilic conjugate addition. This dual reactivity enables a range of transformations for chain elongation and functionalization.

While specific, detailed examples of complex molecule synthesis starting directly from this compound are not readily found in the searched literature, the principles of its reactivity are well-established in organic synthesis. For instance, the Michael addition of various nucleophiles to the β-position of the acrylate (B77674) would introduce new substituents and create stereocenters, which are crucial for building molecular complexity. Subsequent manipulation of the ester and lactam functionalities would provide further avenues for diversification.

The general utility of such building blocks is recognized in the field. For example, it is noted that this compound is known for its ability to act as a versatile building block in the synthesis of complex organic molecules. guidechem.com

Utilization in Multi-component Reactions for Molecular Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity from simple starting materials. The functional group array of this compound makes it a potentially suitable candidate for participation in various MCRs. The enamine moiety can react with electrophiles, while the α,β-unsaturated ester can act as a Michael acceptor.

Although specific MCRs involving this compound are not explicitly detailed in the available literature, one can envision its participation in reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, where a β-enamino ester is a key intermediate. By serving as a constrained β-enamino ester, this compound could lead to the formation of novel, fused heterocyclic scaffolds.

The development of MCRs is a dynamic area of research, with a continuous search for new and versatile building blocks. nih.govuniba.it The unique structure of this compound suggests it could be a valuable substrate for the discovery of novel MCRs, leading to libraries of compounds with potential biological activity.

Design and Synthesis of Advanced Organic Reagents Derived from this compound

The modification of this compound can lead to the design and synthesis of advanced organic reagents with tailored reactivity. For example, the introduction of different functional groups onto the azepane ring or modification of the ester group could fine-tune the steric and electronic properties of the molecule, influencing its reactivity in subsequent transformations.

One potential application is in the development of novel chiral ligands for asymmetric catalysis. By introducing a chiral center into the azepane ring, it may be possible to synthesize chiral enamine-based ligands that can be used to control the stereochemical outcome of various reactions.

While the literature does not currently provide specific examples of advanced reagents derived from this compound, the principles of reagent design suggest that this is a feasible and potentially fruitful area of research. The versatility of related α,β-unsaturated esters and lactams in the synthesis of specialized reagents supports this notion.

Synthesis and Reactivity Studies of Analogues and Derivatives of Ethyl 2 Azepan 2 Ylidenacetate

Modifications to the Azepane Ring: Ring Size Variation and Heteroatom Substitution

The structural framework of ethyl 2-azepan-2-ylidenacetate has been subjected to modifications involving both the variation of the ring size and the substitution of carbon atoms with heteroatoms. These changes aim to understand the structure-activity relationships and to access novel heterocyclic systems.

| Ring System | Compound Name | Ring Size |

| Azepane | This compound | 7 |

| Piperidine | Ethyl 2-piperidin-2-ylideneacetate | 6 |

| Pyrrolidine | Ethyl 2-pyrrolidin-2-ylideneacetate | 5 |

Heteroatom Substitution: Another significant modification involves the replacement of a methylene (B1212753) group within the azepane ring with a heteroatom, such as oxygen or sulfur, to create oxazepane and thiazepane analogues, respectively. The synthesis of these heterocyclic systems often requires multi-step sequences starting from acyclic precursors containing the desired heteroatom. For example, the synthesis of an ethyl 2-(1,3-oxazepan-2-ylidene)acetate derivative might involve the cyclization of a hydroxy- or amino-ester precursor. The introduction of a heteroatom can significantly alter the electronic properties and reactivity of the cyclic system due to the inductive effects and the ability of the heteroatom to participate in reactions.

| Heteroatom | Ring System |

| Oxygen | Oxazepane |

| Sulfur | Thiazepane |

Derivatization of the Ester Group and α-Carbon Substituents

The reactivity of the exocyclic portion of this compound provides opportunities for further functionalization through derivatization of the ester group and the introduction of substituents at the α-carbon.

Derivatization of the Ester Group: The ethyl ester functionality can be readily transformed into other functional groups. Standard organic transformations such as hydrolysis, transesterification, and amidation can be employed.

Hydrolysis: Treatment with aqueous acid or base can hydrolyze the ester to the corresponding carboxylic acid, 2-azepan-2-ylidenacetic acid. This acid can then serve as a precursor for the synthesis of other derivatives.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the formation of other esters. This allows for the modification of the steric and electronic properties of the ester group.

Amidation: The ester can be converted to a variety of amides by reaction with primary or secondary amines. This opens up a wide range of possibilities for creating new derivatives with potentially different biological or material properties.

α-Carbon Substituents: The α-carbon of the ylideneacetate moiety, being adjacent to the electron-withdrawing ester group and part of a conjugated system, exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. This reactivity is characteristic of enamines. The Stork enamine alkylation and acylation are classic examples of reactions that can be applied to introduce substituents at this position. libretexts.orglibretexts.org

Alkylation: Reaction with alkyl halides can introduce an alkyl group at the α-carbon. This reaction typically proceeds via an SN2 mechanism. libretexts.orglibretexts.orglibretexts.orgchemistrysteps.comyoutube.com

Acylation: Acyl halides or anhydrides can be used to introduce an acyl group at the α-carbon, leading to the formation of β-dicarbonyl compounds. libretexts.orglibretexts.org

Aldol-type Reactions: The nucleophilic α-carbon can also participate in additions to carbonyl compounds, such as aldehydes and ketones, in reactions analogous to the aldol (B89426) addition. libretexts.orgyoutube.comyoutube.comyoutube.com

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide | α-Alkyl substituted derivative |

| Acylation | Acyl Halide | α-Acyl substituted derivative |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy substituted derivative |

Introduction of Additional Chiral Centers for Stereoselective Synthesis

The development of stereoselective methods for the synthesis of derivatives of this compound is crucial for applications where specific stereoisomers are required. This is often achieved by introducing additional chiral centers into the molecule.

One common strategy involves the use of chiral auxiliaries. nih.govnih.govwikipedia.orgrsc.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, the ester group of 2-azepan-2-ylidenacetic acid could be converted into an amide using a chiral amine. The resulting chiral amide can then undergo diastereoselective alkylation or other reactions at the α-carbon, where the chiral auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched α-substituted derivative.

Another approach is to utilize substrates that are already chiral, derived from the chiral pool. For instance, if the azepane ring itself is substituted with a chiral group, this can influence the stereoselectivity of reactions at the exocyclic double bond.

Comparative Reactivity and Mechanistic Studies of Structurally Related Analogues

Understanding the comparative reactivity of this compound and its structurally related analogues is essential for predicting their behavior in chemical reactions and for designing new synthetic routes. The reactivity of these compounds is largely governed by the electronic and steric properties of the cyclic enamine system.

The nucleophilicity of the α-carbon is a key factor in many of the reactions of these compounds. This nucleophilicity is influenced by the ring size and the presence of heteroatoms. For example, smaller rings might exhibit increased ring strain, which could affect the hybridization and reactivity of the atoms involved in the enamine system. The presence of an electron-donating or -withdrawing heteroatom in the ring would also be expected to modulate the electron density of the enamine and thus its nucleophilicity.

Future Perspectives and Advanced Research Trajectories in Ethyl 2 Azepan 2 Ylidenacetate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Ethyl 2-azepan-2-ylidenacetate and its analogues is well-suited for the transition from traditional batch processes to continuous flow chemistry. This shift offers numerous advantages, including enhanced control over reaction parameters such as temperature and pressure, improved safety for handling hazardous reagents, and greater scalability. Flow chemistry enables a significant reduction in reaction times and can lead to higher yields and purities of the final products. The modular nature of flow systems also allows for the sequential addition of rea

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.